molecular formula C8H19ClN4O2 B6593585 N,N-dimethylarginine CAS No. 65005-57-4

N,N-dimethylarginine

Cat. No.: B6593585
CAS No.: 65005-57-4
M. Wt: 238.71 g/mol
InChI Key: AHSKLSFFKJHWAI-RGMNGODLSA-N
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Description

N(omega),N(omega)-dimethyl-L-arginine is a L-arginine derivative having two methyl groups both attached to the primary amino moiety of the guanidino group. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid, a member of guanidines, a L-arginine derivative and a dimethylarginine. It is a conjugate base of a N(omega),N(omega)-dimethyl-L-argininium(1+).
Asymmetric dimethylarginine (ADMA) is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells which is closely related to L-arginine, a conditionally-essential amino acid. ADMA interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health.
N,N-dimethylarginine is a natural product found in Schizosaccharomyces pombe, Trypanosoma brucei, and other organisms with data available.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65005-57-4

Molecular Formula

C8H19ClN4O2

Molecular Weight

238.71 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1

InChI Key

AHSKLSFFKJHWAI-RGMNGODLSA-N

SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.Cl

melting_point

195 - 197 °C

physical_description

Solid

Origin of Product

United States

N,n Dimethylarginine: an Overview of Its Biological Context in Research

Introduction to N,N-Dimethylarginine (DMA) in Biological Systems

This compound (DMA) is a naturally occurring amino acid derivative found in the human body. ahajournals.orghmdb.ca It is a metabolic by-product of the continuous process of protein modification that occurs within the cytoplasm of all human cells. hmdb.canih.gov Specifically, DMA is formed through the methylation of arginine residues within proteins, a post-translational modification process. ahajournals.orgontosight.ai This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). ahajournals.orgontosight.ai

Once proteins containing methylated arginine are broken down, free DMA is released into the cytoplasm. mdpi.com From there, it can be transported out of the cells and circulate in the blood plasma. hmdb.camdpi.com DMA is closely related to L-arginine, a conditionally essential amino acid. hmdb.canih.gov Its significance in biological systems stems from its ability to interfere with the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, most notably the relaxation of blood vessels. nih.govontosight.ai

There are three forms of methylarginine (B15510414) found in mammals: NG-monomethyl-L-arginine (L-NMMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). oup.com Of these, the asymmetrically methylated forms, ADMA and L-NMMA, are potent inhibitors of nitric oxide synthases (NOS), the enzymes responsible for producing NO. oup.comelsevier.es

Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) as Key Isomers

Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are the two primary isomers of this compound. plos.org They are structurally related to L-arginine and are both produced from the methylation of arginine residues within proteins by protein arginine methyltransferases (PRMTs). mdpi.comnih.gov However, their synthesis, metabolic pathways, and biological effects differ significantly.

Type I PRMTs catalyze the formation of ADMA, where two methyl groups are attached to one of the terminal nitrogen atoms of the guanidino group of arginine. ahajournals.orgnih.gov In contrast, type II PRMTs are responsible for the synthesis of SDMA, where one methyl group is attached to each of the terminal guanidino nitrogens. ahajournals.orgnih.gov

The most well-documented biological effect of ADMA is the competitive inhibition of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). elsevier.esnih.gov By competing with L-arginine, the substrate for NOS, ADMA reduces the production of nitric oxide, a key regulator of vascular tone and health. ontosight.aiclevelandheartlab.com Elevated levels of ADMA have been associated with endothelial dysfunction. clevelandheartlab.com SDMA, on the other hand, does not directly inhibit NOS. nih.gov Its primary route of elimination is through renal excretion, making it a marker for kidney function. nih.govclevelandheartlab.com

While ADMA is primarily metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) into citrulline and dimethylamine, SDMA is not a substrate for DDAH. ahajournals.orgnih.gov Both ADMA and SDMA can be metabolized by alanine-glyoxylate aminotransferase 2 (AGXT2). mdpi.com

Table 1: Comparison of ADMA and SDMA

Feature Asymmetric Dimethylarginine (ADMA) Symmetric Dimethylarginine (SDMA)
Synthesis Catalyzed by Type I Protein Arginine Methyltransferases (PRMTs). ahajournals.orgnih.gov Catalyzed by Type II Protein Arginine Methyltransferases (PRMTs). ahajournals.orgnih.gov
Structure Two methyl groups on the same terminal guanidino nitrogen atom. nih.gov One methyl group on each of the terminal guanidino nitrogen atoms. nih.gov
Effect on Nitric Oxide Synthase (NOS) Competitive inhibitor of all NOS isoforms. elsevier.esnih.gov Does not directly inhibit NOS. nih.gov
Primary Elimination Pathway Metabolized by dimethylarginine dimethylaminohydrolase (DDAH) and alanine-glyoxylate aminotransferase 2 (AGXT2). ahajournals.orgmdpi.comnih.gov Primarily eliminated by renal excretion; also a substrate for AGXT2. mdpi.comnih.govclevelandheartlab.com
Clinical Significance Associated with cardiovascular disease and endothelial dysfunction. ontosight.aiclevelandheartlab.com A marker of renal function. nih.govclevelandheartlab.com

Historical Context of Methylarginine Discovery and Initial Biological Characterization

The discovery of arginine methylation as a post-translational modification dates back to the mid-1960s. nih.gov In 1967, Paik and Kim first identified the methylation of arginine residues in calf thymus histones. rsc.org A year later, they continued their investigation into this novel biochemical process. In 1969, Friedman and colleagues observed methylated arginines in proteins from rat liver cell nuclei. rsc.org

The direct in vivo evidence for the existence of different forms of methylated arginines came in 1971 when Nakajima and his team isolated and identified NG-monomethylarginine, NG,NG-dimethylarginine (ADMA), and NG,N'G-dimethylarginine (SDMA) from protein hydrolysates of bovine brains. rsc.orgnih.gov These early discoveries laid the groundwork for understanding the prevalence of arginine methylation.

For a considerable time, the functional significance of these methylated arginines remained largely unknown. oup.com A significant breakthrough occurred in the early 1990s when Patrick Vallance and his colleagues discovered that ADMA acts as an endogenous inhibitor of nitric oxide synthase. wikipedia.orgmdpi.com This finding was pivotal, as it linked a product of a common post-translational modification to the regulation of a critical signaling pathway involved in cardiovascular health. ahajournals.org The first enzyme responsible for catalyzing arginine methylation, a protein arginine N-methyltransferase (PRMT), was described about 15 years before the early 2010s. nih.gov The first mammalian PRMT gene was cloned in 1996. oup.com This discovery opened the door to a deeper investigation into the enzymes that produce methylarginines and their roles in various cellular processes.

Molecular Structures and Isomers of N,n Dimethylarginine

Asymmetric NG,NG-Dimethylarginine (ADMA)

Asymmetric NG,NG-dimethylarginine, commonly known as ADMA, is a naturally occurring amino acid derivative found in blood plasma. wikipedia.orgnih.gov It is a structural analogue of L-arginine, the substrate for nitric oxide synthase (NOS). The key structural feature of ADMA is the presence of two methyl groups on one of the terminal nitrogen atoms of the guanidino group of arginine. mdpi.com This asymmetric methylation is what distinguishes it from its isomer, SDMA. mdpi.com

ADMA is recognized as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby interfering with the production of nitric oxide (NO). oup.com This inhibition of NO synthesis is a critical aspect of ADMA's biological significance. oup.com The molecule is primarily eliminated from the body through metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) and to a lesser extent, through urinary excretion. wikipedia.orgoup.com

PropertyValue
IUPAC Name (2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Molecular Formula C8H18N4O2
Molar Mass 202.258 g·mol−1
CAS Number 30315-93-6

Data sourced from multiple references. wikipedia.orgnih.gov

Symmetric NG,N'G-Dimethylarginine (SDMA)

Symmetric NG,N'G-dimethylarginine, or SDMA, is a structural isomer of ADMA. mdpi.com In contrast to ADMA, the two methyl groups in SDMA are positioned symmetrically, with one methyl group on each of the terminal guanidino nitrogen atoms of the arginine residue. mdpi.comnih.gov This structural difference has significant functional consequences. Unlike ADMA, SDMA does not directly act as a competitive inhibitor of nitric oxide synthase. oup.commedchemexpress.com However, it can indirectly affect NO synthesis by competing with L-arginine for cellular transport. medchemexpress.comdcchemicals.com

SDMA is primarily cleared from the body through renal excretion, making its plasma concentration a sensitive biomarker for kidney function. medchemexpress.comglpbio.comeclinpath.com

PropertyValue
IUPAC Name (2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Molecular Formula C8H18N4O2
Molar Mass 202.25 g·mol−1
CAS Number 30344-00-4

Data sourced from multiple references. nih.govhmdb.ca

NG-Monomethyl-L-arginine (NMMA) and its Relation to Dimethylarginines

NG-Monomethyl-L-arginine (NMMA) is another methylated derivative of L-arginine and serves as an intermediate in the synthesis of both ADMA and SDMA. mdpi.com It contains a single methyl group on one of the guanidino nitrogen atoms. nih.gov The formation of NMMA from protein-incorporated L-arginine is catalyzed by PRMTs. mdpi.com

NMMA itself is a competitive inhibitor of nitric oxide synthase, similar to ADMA. nih.govhellobio.com Following its formation, NMMA can be further methylated by type I PRMTs to form ADMA or by type II PRMTs to generate SDMA. mdpi.com Although present in the body at much lower concentrations than ADMA and SDMA, its role as a direct NOS inhibitor and as a precursor to the dimethylarginines is noteworthy. mdpi.comnih.gov

PropertyValue
IUPAC Name (2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Molecular Formula C7H16N4O2
Molar Mass 188.23 g·mol−1
CAS Number 17035-90-4

Data sourced from PubChem. nih.gov

Biosynthesis of N,n Dimethylarginine

Precursor Substrates in Methylation Pathways

The journey of N,N-dimethylarginine synthesis begins with two key players: L-arginine residues embedded within proteins and the universal methyl donor, S-Adenosyl-L-methionine.

L-Arginine Residues within Proteins

The foundation for this compound is not free-floating L-arginine, but rather arginine residues that are already incorporated into the polypeptide chains of proteins. ahajournals.orgresearchgate.netresearchgate.net This post-translational modification targets specific arginine residues within proteins, altering their structure and function. frontiersin.org The methylation process is highly specific, with enzymes targeting arginine residues often found within particular sequence motifs, such as repeating 'RGG' (arginine-glycine-glycine) and glycine-arginine rich regions. usu.edu However, methylation can also occur on single arginine residues not located in these typical motifs, indicating a broader substrate selectivity than previously understood. usu.edu

S-Adenosyl-L-Methionine (SAM) as the Methyl Donor

The methyl groups required for the formation of this compound are supplied by S-Adenosyl-L-methionine (SAM or AdoMet). ahajournals.orgthermofisher.comresearchgate.net SAM is a crucial molecule in numerous biochemical reactions, acting as the primary donor of methyl groups. ahajournals.org In the context of arginine methylation, enzymes transfer a methyl group from SAM to the guanidino nitrogen atoms of arginine residues. frontiersin.orgthermofisher.com This reaction yields a methylated arginine residue and S-adenosyl-L-homocysteine (SAH) as a by-product. bevital.noresearchgate.net

Enzymatic Catalysis by Protein Arginine Methyltransferases (PRMTs)

The synthesis of various forms of methylated arginine is orchestrated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). frontiersin.orgbiorxiv.org These enzymes are categorized into different types based on the specific methylated arginine derivatives they produce. thermofisher.com In mammals, there are nine identified PRMTs, all sharing a conserved catalytic core. mdpi.comnih.gov The initial step for all PRMTs is the catalysis of monomethylarginine (MMA) formation. nih.govmdpi.com

The subsequent steps, however, differentiate the types of PRMTs. After the initial methylation, free methylated arginines, including this compound, are released into the cytosol following the breakdown (proteolysis) of the modified proteins. ahajournals.orgoup.com

Type I PRMTs and ADMA Formation

Type I PRMTs are responsible for the synthesis of asymmetric dimethylarginine (ADMA). thermofisher.combiorxiv.org This class of enzymes first catalyzes the formation of ω-NG-monomethylarginine (MMA) and then adds a second methyl group to the same terminal nitrogen atom of the guanidino group, resulting in ADMA. researchgate.netresearchgate.net The family of Type I PRMTs in humans includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. frontiersin.orgthermofisher.com Among these, PRMT1 is the most abundant and is estimated to be responsible for approximately 85% of all protein arginine methylation. usu.edu

Interactive Table: Type I PRMTs and their Product
EnzymeProduct
PRMT1ADMA
PRMT2ADMA
PRMT3ADMA
PRMT4/CARM1ADMA
PRMT6ADMA
PRMT8ADMA

Type II PRMTs and SDMA Formation

In contrast to Type I enzymes, Type II PRMTs catalyze the formation of symmetric dimethylarginine (SDMA). thermofisher.combiorxiv.org Following the initial monomethylation, Type II PRMTs add a second methyl group to the other terminal guanidino nitrogen atom, leading to the creation of SDMA. thermofisher.comresearchgate.net The known members of the Type II PRMT family are PRMT5 and PRMT9. thermofisher.combiorxiv.org

Interactive Table: Type II PRMTs and their Product
EnzymeProduct
PRMT5SDMA
PRMT9SDMA

Release of Free this compound during Proteolysis

The generation of free this compound (ADMA) is a critical step in its biological journey and is intrinsically linked to the process of protein degradation. oup.comdrugbank.com ADMA is not synthesized as a free amino acid; instead, it is formed through the post-translational modification of arginine residues within proteins. ahajournals.orgnih.gov This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). ahajournals.org

Once arginine residues within proteins are methylated, the subsequent breakdown of these proteins, a process called proteolysis, liberates free ADMA into the cytoplasm. nih.govresearchgate.net This proteolytic release is a continuous process, part of the normal turnover of cellular proteins. physiology.org The amount of free ADMA generated within a cell is therefore dependent on two main factors: the extent of protein arginine methylation and the rate of protein turnover. ahajournals.org

Various cellular compartments and cell types contribute to the pool of circulating ADMA. For instance, intact erythrocytes (red blood cells) can store ADMA, and upon lysis (breakdown), they release significant amounts of free ADMA through the rapid degradation of methylated proteins by proteasomes and other proteases. physiology.org Studies have shown that upon lysis, free ADMA levels in erythrocyte preparations can increase substantially. physiology.org This process is particularly relevant in conditions associated with hemolysis. physiology.orgnvkc.nl

The released free ADMA can then be transported out of the cell into the circulation via cationic amino acid transporters (CAT). physiology.orgfrontiersin.org From the bloodstream, it can be taken up by other cells and organs, facilitating its systemic effects and eventual clearance. physiology.orgnvkc.nl

Table 1: Factors Influencing the Release of Free this compound

FactorDescriptionReference
Protein Arginine Methylation The extent to which arginine residues in proteins are methylated by PRMTs. ahajournals.org
Rate of Proteolysis The speed at which methylated proteins are broken down, releasing free ADMA. ahajournals.orgnih.gov
Cellular Lysis Breakdown of cells, such as erythrocytes, leading to a rapid release of ADMA. physiology.org
Cationic Amino Acid Transporters (CAT) Mediate the export of ADMA from cells into the circulation. physiology.orgfrontiersin.org

Genetic Determinants of this compound Biosynthesis (e.g., PRMT1 gene variants)

The biosynthesis of ADMA is significantly influenced by genetic factors, particularly variations within the genes that code for the enzymes involved in its production. The primary enzyme responsible for the majority of ADMA synthesis is Protein Arginine Methyltransferase 1 (PRMT1). nih.govmdpi.com PRMT1 is a type I PRMT that catalyzes the formation of both monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA). nih.govmdpi.com

Genetic variations, such as single nucleotide polymorphisms (SNPs), in the PRMT1 gene can impact its expression and enzymatic activity, thereby influencing ADMA levels. nih.gov For example, research has identified specific PRMT1 gene variants that are associated with altered PRMT1 transcription and consequently, different circulating ADMA concentrations. nih.gov One study on Japanese patients with type 2 diabetes mellitus found that the rs892151 variant in PRMT1 was associated with enhanced enzyme transcription and higher serum ADMA levels. nih.gov

The PRMT1 gene itself is complex, with multiple splice variants that can encode for different protein isoforms. mdpi.comnih.gov At least seven splice variants of PRMT1 (v1–v7) have been identified, and these isoforms can exhibit different enzymatic activities and substrate specificities. mdpi.comnih.gov For instance, PRMT1-v1 to PRMT1-v6 have shown methyltransferase activity, while PRMT1-v7 is catalytically inactive. mdpi.comnih.gov The expression of these variants can be tissue-specific and may be altered in disease states. iiarjournals.org For example, high expression of the PRMT1 variant v2 has been associated with colon cancer. nih.goviiarjournals.org

While PRMT1 is the major contributor, other type I PRMTs (PRMT2, PRMT3, PRMT4, PRMT6, and PRMT8) also catalyze the formation of ADMA. mdpi.com Genetic variations in these other PRMTs could also potentially influence ADMA levels, although this is an area of ongoing research.

Furthermore, the regulation of ADMA levels is a balance between its synthesis and degradation. Therefore, genetic variations in the genes for ADMA-degrading enzymes, such as Dimethylarginine Dimethylaminohydrolase (DDAH), also play a crucial role in determining circulating ADMA concentrations. diabetesjournals.orgdiabetesjournals.org Studies have shown strong associations between SNPs in the DDAH1 gene and plasma ADMA levels. diabetesjournals.orgdiabetesjournals.orgnih.gov

Table 2: Key Genes and Variants Influencing this compound Levels

GeneFunctionExample VariantImpact on ADMAReference
PRMT1 Major enzyme for ADMA synthesis.rs892151Associated with increased PRMT1 transcription and higher serum ADMA. nih.gov
DDAH1 Enzyme responsible for ADMA degradation.rs1554597Significantly associated with plasma ADMA levels. diabetesjournals.orgdiabetesjournals.orgnih.gov
AGXT2 Enzyme involved in the degradation of both ADMA and SDMA.rs28305Associated with plasma SDMA levels. diabetesjournals.orgdiabetesjournals.org

Metabolism and Elimination of N,n Dimethylarginine

Enzymatic Degradation of N,N-Dimethylarginine

The enzymatic breakdown of ADMA is the principal pathway for its clearance from the body. nih.gov This process is carried out by two distinct enzymes, DDAH and AGXT2, which are located in different cellular compartments and exhibit different mechanisms of action.

DDAH is a key enzyme responsible for the hydrolysis of ADMA. nih.gov It plays a crucial role in regulating the levels of ADMA and, consequently, the production of nitric oxide (NO). frontiersin.org The activity of DDAH is a major determinant of intracellular and plasma ADMA concentrations. pnas.orgnih.gov

In mammals, DDAH exists as two isoforms, DDAH-1 and DDAH-2, which are encoded by separate genes located on different chromosomes. nih.govnih.govahajournals.org These isoforms share approximately 50% amino acid sequence identity and exhibit distinct tissue expression patterns. nih.gov

DDAH-1 is widely expressed, with particularly high levels found in the liver, kidneys, and brain. nih.govmdpi.com The liver and kidneys are key organs for the clearance of circulating ADMA, and DDAH-1 in these tissues plays a significant role in this process. annualreviews.org Studies in DDAH-1 knockout mice have demonstrated that DDAH-1 is the critical enzyme for the degradation of ADMA. nih.gov In these mice, DDAH activity was undetectable in all tissues examined, leading to a significant increase in plasma and tissue ADMA levels. nih.gov

DDAH-2 is predominantly found in highly vascularized tissues such as the heart, lungs, and placenta, which are also sites of endothelial nitric oxide synthase (eNOS) expression. nih.govnih.gov DDAH-2 is also present in immune tissues that can express inducible nitric oxide synthase (iNOS). nih.gov While initially thought to contribute to ADMA metabolism, recent evidence from a multicentric consortium study suggests that DDAH-2 does not have detectable catalytic activity against ADMA under conditions where DDAH-1 is active. researchgate.net However, some studies suggest DDAH-2 may have a role in regulating NO-mediated vasodilation through mechanisms that may not involve direct ADMA hydrolysis. mdpi.com

Table 1: Tissue Distribution of DDAH Isoforms

Isoform Predominant Tissue Distribution
DDAH-1 Liver, Kidneys, Brain nih.govmdpi.com

The primary catalytic function of DDAH is the hydrolysis of ADMA into L-citrulline and dimethylamine. nih.govahajournals.orgresearchgate.net This reaction effectively removes ADMA, an inhibitor of nitric oxide synthase (NOS), thereby helping to maintain normal NO production. frontiersin.org The enzymatic reaction involves a nucleophilic attack on the guanidino group of the ADMA molecule by a cysteine residue within the active site of the DDAH enzyme. ahajournals.org The end products of this hydrolysis are L-citrulline and dimethylamine. nih.govjci.org

DDAH exhibits a high degree of substrate specificity, primarily metabolizing asymmetrically methylated arginines like ADMA. nih.govnih.gov In contrast, symmetric dimethylarginine (SDMA), a structural isomer of ADMA, is not a substrate for DDAH. oup.comnih.govahajournals.org This differential metabolism is a key distinction between the two dimethylarginine isomers. While ADMA is actively degraded by DDAH, SDMA is primarily eliminated from the body through renal excretion. nih.govahajournals.orgresearchgate.net This specificity of DDAH for ADMA underscores its critical role in regulating the biological activity of this particular NOS inhibitor. nih.gov

In addition to the DDAH pathway, a second enzymatic route for ADMA metabolism involves the mitochondrial enzyme Alanine-Glyoxylate Aminotransferase 2 (AGXT2). nih.govahajournals.org This enzyme provides an alternative mechanism for the clearance of ADMA and is particularly important in tissues where it is highly expressed, such as the kidney. nih.govoup.com

AGXT2 catalyzes the transamination of ADMA. nih.govresearchgate.net In this reaction, the alpha-amino group of ADMA is transferred to an alpha-keto acid, typically pyruvate, resulting in the formation of L-alanine and α-keto-δ-(NG,NG-dimethylguanidino) valeric acid (DMGV). nih.govnih.govnih.gov This metabolic pathway has been confirmed to be a relevant route for ADMA elimination. nih.gov The product of this reaction, DMGV, can be detected in biological fluids such as plasma and urine. nih.gov Unlike DDAH, AGXT2 can metabolize both ADMA and SDMA. oup.comuniprot.orgnih.gov

Table 2: Summary of Enzymatic Degradation of this compound

Enzyme Isoforms Cellular Location Mechanism of Action Substrates Products
Dimethylarginine Dimethylaminohydrolase (DDAH) DDAH-1, DDAH-2 Cytosol ahajournals.org Hydrolysis nih.gov ADMA nih.gov L-Citrulline, Dimethylamine nih.gov

Table 3: List of Compound Names

Compound Name Abbreviation
This compound / Asymmetric dimethylarginine ADMA
Symmetric dimethylarginine SDMA
Dimethylarginine Dimethylaminohydrolase DDAH
Alanine-Glyoxylate Aminotransferase 2 AGXT2
α-keto-δ-(NG,NG-dimethylguanidino) valeric acid DMGV
Nitric Oxide NO
Nitric Oxide Synthase NOS
Endothelial Nitric Oxide Synthase eNOS

Alanine-Glyoxylate Aminotransferase 2 (AGXT2)-Mediated Metabolism

AGXT2 Metabolism of SDMA

While the primary route of elimination for SDMA is renal excretion, a minor portion is handled through metabolism. nih.gov The key enzyme responsible for the metabolic breakdown of SDMA is Alanine-glyoxylate aminotransferase 2 (AGXT2). researchgate.net AGXT2 is a mitochondrial enzyme that metabolizes both SDMA and its isomer, asymmetric dimethylarginine (ADMA). nih.govmdpi.com

The metabolic process catalyzed by AGXT2 is a transamination reaction. In this reaction, AGXT2 facilitates the conversion of SDMA to α-keto-δ-(N,N-dimethylguanidino) valeric acid (DMGV). nih.govresearchgate.net Studies in mice have demonstrated that a deficiency in the AGXT2 enzyme leads to elevated plasma concentrations of both ADMA and SDMA, underscoring the enzyme's role in regulating the systemic levels of these methylarginines. nih.gov Conversely, the overexpression of human AGXT2 in mice resulted in decreased plasma and tissue levels of ADMA. nih.govresearchgate.net

Inhibition of AGXT2-mediated Metabolism

The metabolic activity of AGXT2 can be competitively inhibited. One such inhibitor is β-aminoisobutyrate (BAIB), which is also a substrate for AGXT2. nih.govrhhz.net When BAIB is present, it competes with SDMA for the active site of the AGXT2 enzyme. Systemic infusion of BAIB in mice has been shown to cause an increase in the plasma levels of both ADMA and SDMA, which is attributed to the competitive inhibition of AGXT2's metabolic action on these methylarginines. nih.gov This competitive inhibition mechanism suggests that fluctuations in the levels of other AGXT2 substrates can influence the plasma concentration of SDMA.

Transport Mechanisms of this compound

The movement of this compound across cellular membranes is a mediated process, facilitated by specific transport proteins. As a cationic amino acid, SDMA requires these transporters to enter and exit cells. nih.gov

Cationic Amino Acid Transporter (CAT) Family

The transport of SDMA, similar to its structural relative L-arginine, is mediated by the Cationic Amino Acid Transporter (CAT) family. mdpi.com These transporters are responsible for the movement of cationic amino acids across the plasma membrane. While much of the research has focused on ADMA, it is understood that SDMA also utilizes these transporters. For instance, SDMA has been proposed to compete with L-arginine for a common transporter, which can indirectly affect intracellular L-arginine concentration and, consequently, nitric oxide production. nih.gov The y+ system, which includes CAT-1, is predominantly responsible for the cellular uptake of arginine. nih.gov ADMA has been identified as a substrate for CAT1 and CAT2. researchgate.net

Cellular Uptake and Efflux

The cellular transport of SDMA is a bidirectional process involving both uptake into the cell and efflux out of the cell. This transport is crucial because, while SDMA is not metabolized to the same extent as ADMA, its intracellular and extracellular concentrations are important for its physiological effects and eventual elimination. nih.gov The transport of arginine and its derivatives, including SDMA, is facilitated by at least 18 different transporters from the solute carrier (SLC) superfamily. nih.gov

Studies examining the interaction between L-arginine and ADMA have shown that exposure to exogenous L-arginine can stimulate the efflux of endogenous ADMA from endothelial cells. nih.gov This phenomenon, known as trans-stimulation, demonstrates the dynamic nature of cellular transport for these amino acids, where the presence of one substrate can influence the movement of another across the cell membrane. nih.govplos.org While these studies focused on ADMA, the shared transport mechanisms suggest similar principles apply to SDMA.

Excretion Pathways of this compound

The kidneys are the principal organ responsible for the elimination of this compound from the body.

Renal Excretion of ADMA and SDMA

The kidneys play a central role in clearing both ADMA and SDMA from the circulation, but their relative importance in the excretion of each isomer differs significantly. nih.govnih.gov

SDMA is eliminated almost exclusively via renal excretion. nih.gov Consequently, plasma SDMA levels are highly dependent on kidney function, and SDMA is considered an excellent marker for assessing renal function. nih.govmdpi.com In patients with end-stage renal disease, the increase in plasma SDMA is more pronounced than the rise in ADMA, highlighting its primary reliance on renal clearance. oup.com

In contrast, the major elimination pathway for ADMA is metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), with renal excretion being a secondary route. nih.govresearchgate.net It is estimated that over 80% of the ADMA produced daily is metabolized by DDAH, with the remainder being excreted in the urine. nih.gov The kidney contributes to ADMA clearance through both this metabolic degradation and direct urinary excretion. nih.gov

Studies in healthy humans have shown significant renal extraction for both ADMA and SDMA, with the extraction rate being higher for ADMA (16.2%) compared to SDMA (10.5%). oup.com Despite this, the near-total reliance of SDMA on renal excretion makes its plasma concentration a more sensitive indicator of changes in kidney function. nih.gov

Interactive Data Table: Renal Handling of Dimethylarginines

CompoundPrimary Elimination RouteRenal Extraction (%) in Healthy Humans oup.comCorrelation with Creatinine (B1669602) oup.com
SDMA Renal Excretion nih.gov10.5Significant
ADMA Metabolism (DDAH) nih.gov16.2Not Significant

Relative Contributions of Metabolism vs. Excretion to Clearance

The clearance of this compound (ADMA) from the body is a multi-step process involving both enzymatic degradation (metabolism) and direct removal (excretion). The majority of ADMA, estimated to be around 80%, is cleared through metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). ahajournals.org The remaining portion is removed from circulation via urinary excretion. ahajournals.orgnih.govnih.gov

Studies in animal models have provided further insight into the distinct roles of metabolism and renal excretion. In rats that underwent bilateral nephrectomy (removal of both kidneys), plasma levels of symmetric dimethylarginine (SDMA), a related compound primarily cleared by the kidneys, increased significantly. nih.govbohrium.com In contrast, plasma ADMA concentrations actually decreased, suggesting that systemic hydrolysis by DDAH is sufficient to clear ADMA from the plasma in the short term, even in the absence of renal function. nih.govbohrium.com This highlights the primary role of DDAH-mediated metabolism in maintaining plasma ADMA levels. nih.gov

While the kidneys are a major site of ADMA excretion, they also contain high concentrations of DDAH, contributing to the metabolic clearance of ADMA. nih.gov Therefore, impaired renal function can lead to elevated plasma ADMA levels due to both reduced excretion and decreased metabolic degradation within the kidneys. nih.govnih.gov The liver is another key organ involved in the clearance of ADMA from the circulation. nih.gov

Table 1: Primary Clearance Mechanisms for this compound (ADMA)

Clearance Pathway Estimated Contribution Key Organs Involved
Metabolism (Enzymatic Degradation) ~80% ahajournals.org Liver, Kidneys nih.govnih.gov
Renal Excretion ~20% Kidneys nih.gov

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated, primarily through factors that influence the expression and activity of the DDAH enzyme.

Factors Affecting DDAH Expression and Activity

A variety of physiological and pathological factors can modulate DDAH expression and activity, thereby influencing ADMA levels.

Oxidative Stress: DDAH activity is sensitive to oxidative stress due to the presence of a reactive sulfhydryl group in its active site. nih.govresearchgate.net Increased levels of reactive oxygen species can inhibit DDAH activity, leading to an accumulation of ADMA. nih.govfrontiersin.orgresearchgate.net This effect has been observed in conditions such as hypercholesterolemia, diabetes, and hyperhomocysteinemia. nih.gov Conversely, antioxidants have been shown to reverse the inhibitory effect on DDAH. nih.gov

Hyperglycemia: High glucose levels, characteristic of diabetes mellitus, can impair DDAH activity, leading to elevated ADMA concentrations. ahajournals.orgresearchgate.net This impairment is thought to be mediated by hyperglycemia-induced oxidative stress. ahajournals.org Studies in vascular smooth muscle and endothelial cells have demonstrated that exposure to high glucose reduces DDAH activity. ahajournals.org However, some research in critically ill patients did not find a correlation between acute hyperglycemia and plasma ADMA levels or DDAH1 activity. nih.gov

Angiotensin II: This potent vasoconstrictor can indirectly inhibit DDAH activity. frontiersin.org Angiotensin II stimulates the production of reactive oxygen species, which in turn suppresses DDAH activity, leading to increased cellular ADMA. frontiersin.orgnih.govnih.govahajournals.org This effect is mediated through the angiotensin II type 1 receptor. nih.govahajournals.org

S-nitrosylation by Nitric Oxide: Nitric oxide (NO) can directly regulate DDAH activity through a process called S-nitrosylation. nih.govnih.gov This involves the covalent attachment of an NO group to a specific cysteine residue (Cys-249) in the active site of DDAH, leading to reversible inhibition of the enzyme. nih.govnih.gov This creates a potential feedback loop where high levels of NO can inhibit DDAH, leading to an accumulation of ADMA, which in turn inhibits nitric oxide synthase (NOS) and reduces NO production. nih.govnih.gov

Table 2: Factors Influencing DDAH Expression and Activity

Factor Effect on DDAH Consequence for ADMA Levels
Oxidative Stress nih.govfrontiersin.orgresearchgate.net Inhibition Increase
Hyperglycemia ahajournals.orgresearchgate.net Inhibition Increase
Angiotensin II frontiersin.orgnih.govnih.govahajournals.org Inhibition (indirectly) Increase
Nitric Oxide (S-nitrosylation) nih.govnih.gov Reversible Inhibition Increase

Genetic Contributions to Variability in Metabolism

Genetic variations within the genes encoding the enzymes responsible for ADMA metabolism can significantly influence an individual's circulating ADMA levels.

DDAH1 Gene Variants: The DDAH1 gene encodes for the DDAH1 isoform, which is considered the major enzyme for ADMA degradation. mdpi.comnih.gov Several single nucleotide polymorphisms (SNPs) in the DDAH1 gene have been strongly associated with plasma ADMA concentrations. scilifelab.seplos.orgnih.gov Studies have shown that certain DDAH1 genotypes are linked to higher ADMA levels. scilifelab.senih.gov

DDAH2 Gene Variants: The DDAH2 gene encodes the DDAH2 isoform. While DDAH1 is thought to play a more dominant role in regulating plasma ADMA, genetic variations in DDAH2 have also been associated with ADMA levels. mdpi.complos.org For instance, the promoter polymorphism -449C/G (rs805305) in DDAH2 has been linked to altered plasma ADMA concentrations. nih.gov Some studies suggest an additive effect of SNPs in both DDAH1 and DDAH2 on ADMA levels. plos.org

Table 3: Genes with Variants Associated with this compound Metabolism

Gene Encoded Enzyme Role in ADMA Metabolism
DDAH1 scilifelab.seplos.org Dimethylarginine dimethylaminohydrolase 1 Major metabolic enzyme
DDAH2 mdpi.complos.orgnih.gov Dimethylarginine dimethylaminohydrolase 2 Metabolic enzyme
AGXT2 mdpi.comnih.govoup.com Alanine-glyoxylate aminotransferase 2 Alternative metabolic pathway

Molecular and Cellular Biological Roles of N,n Dimethylarginine

Interaction with the L-Arginine/Nitric Oxide Synthase (NOS) Pathway

The L-arginine/nitric oxide synthase (NOS) pathway is a critical signaling system in the body, responsible for the production of nitric oxide (NO). NO is a versatile signaling molecule with a vast array of physiological functions, particularly in the cardiovascular system where it acts as a potent vasodilator, inhibits platelet aggregation, and prevents monocyte adhesion to the vascular endothelium. tandfonline.com The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. frontiersin.orgfrontiersin.org

ADMA as an Endogenous Competitive Inhibitor of Nitric Oxide Synthase (NOS)

ADMA is recognized as an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). researchgate.netoup.com Its inhibitory action stems from its structural resemblance to L-arginine, the natural substrate for NOS. tandfonline.com ADMA competes with L-arginine for binding to the active site of the NOS enzyme. tandfonline.comfrontiersin.org By occupying the active site, ADMA effectively blocks the access of L-arginine, thereby preventing the synthesis of nitric oxide. tandfonline.comfrontiersin.org This inhibition is reversible and can be overcome by increasing the concentration of L-arginine. tandfonline.comfrontiersin.orgoup.com The inhibitory potency of ADMA is comparable to that of N(G)-monomethyl-L-arginine (L-NMMA), another endogenous NOS inhibitor. oup.com In contrast, symmetric dimethylarginine (SDMA), a structural isomer of ADMA, does not directly inhibit NOS activity. oup.com

Inhibition of Nitric Oxide Production and Bioavailability

By competitively inhibiting NOS, elevated levels of ADMA lead to a direct reduction in the synthesis of nitric oxide. tandfonline.comfrontiersin.orgnih.gov This decrease in NO production subsequently lowers its bioavailability, meaning less NO is available to carry out its normal physiological functions. ahajournals.orgplos.org Studies have demonstrated that in various pathophysiological conditions, the concentrations of ADMA are sufficient to inhibit vascular NO production. nih.gov For instance, incubation of human endothelial cells with ADMA has been shown to inhibit NO formation, an effect that can be reversed by the addition of L-arginine. jacc.org Furthermore, the ratio of L-arginine to ADMA is considered a key determinant of NOS activity and a useful indicator of NO production capacity. plos.orgbevital.noresearchgate.net A lower L-arginine/ADMA ratio is associated with reduced NO synthesis. bevital.no

Implications for Endothelial Function

The endothelium, the inner lining of blood vessels, plays a crucial role in maintaining cardiovascular health, largely through the production of nitric oxide. nih.govnih.gov Endothelial dysfunction, characterized by impaired NO bioavailability, is an early event in the development of atherosclerosis and other cardiovascular diseases. ahajournals.orgelsevier.es Elevated levels of ADMA are a significant contributor to endothelial dysfunction. tandfonline.comnih.govahajournals.orgelsevier.es By inhibiting eNOS, the primary NOS isoform in endothelial cells, ADMA impairs endothelium-dependent vasodilation. nih.govnih.gov This impairment has been observed in numerous clinical conditions associated with increased cardiovascular risk. nih.gov Furthermore, ADMA has been shown to increase endothelial oxidative stress and promote the adhesion of monocytes to endothelial cells, both of which are pro-atherogenic processes. jacc.org In human coronary artery endothelial cells, ADMA treatment has been found to alter the expression of genes involved in inflammation and cell adhesion, further highlighting its role in promoting vascular pathology. plos.orgmdpi.com

Interference with L-Arginine Cellular Uptake by ADMA and SDMA

In addition to directly inhibiting NOS, both ADMA and its isomer, symmetric dimethylarginine (SDMA), can interfere with the cellular uptake of L-arginine. bevital.nolongdom.orgmdpi.com The transport of L-arginine into cells is primarily mediated by the cationic amino acid transporter (CAT) system, also known as the y+ transporter. oup.comlongdom.org Both ADMA and SDMA are also substrates for this transporter and can therefore compete with L-arginine for cellular entry. oup.comlongdom.orgunimi.it By reducing the intracellular availability of L-arginine, both ADMA and SDMA can indirectly limit the substrate for nitric oxide synthesis, further contributing to a reduction in NO production. researchgate.netbevital.nomdpi.com While ADMA's primary role is as a direct NOS inhibitor, this competition for cellular transport represents an additional mechanism by which it can modulate the L-arginine/NO pathway. unimi.it SDMA, which does not directly inhibit NOS, exerts its indirect inhibitory effect on NO synthesis primarily through this transport competition. mdpi.com

The "L-Arginine Paradox" and ADMA's Role

The "L-arginine paradox" refers to the observation that supplemental L-arginine can improve endothelium-dependent vasodilation and increase NO production in individuals with certain cardiovascular risk factors, despite the fact that the intracellular concentration of L-arginine is already theoretically sufficient to saturate the NOS enzyme. nih.govresearchgate.netnih.gov The Michaelis-Menten constant (Km) of eNOS for L-arginine is in the low micromolar range, while typical intracellular L-arginine concentrations are significantly higher. nih.govnih.gov

Elevated levels of endogenous ADMA provide a compelling explanation for this paradox. nih.govresearchgate.net By acting as a competitive inhibitor, ADMA effectively increases the apparent Km of NOS for L-arginine within the cell. researchgate.netplos.org This means that in the presence of ADMA, a higher concentration of L-arginine is required to achieve the same rate of NO synthesis. Therefore, in conditions where ADMA levels are elevated, the existing intracellular L-arginine concentration may no longer be saturating for the enzyme. Supplementing with additional L-arginine can help to overcome the competitive inhibition by ADMA, thereby restoring NOS activity and increasing NO production. nih.govresearchgate.netresearchgate.net

Interplay with Other Metabolic Pathways

Link to Homocysteine and S-Adenosylhomocysteine Metabolism

The metabolic pathway of N,N-dimethylarginine (ADMA) is intrinsically linked to the metabolism of homocysteine and S-adenosylhomocysteine (SAH). nih.govdrugbank.comdrugbank.com This connection is rooted in the biochemical process of methylation. ADMA is formed from the post-translational methylation of arginine residues within proteins, a reaction catalyzed by a group of enzymes known as protein arginine N-methyltransferases (PRMTs). wikipedia.orgmdpi.com The methyl groups required for this reaction are donated by S-adenosylmethionine (SAM), which is a universal methyl donor in numerous metabolic processes. mdpi.comresearchgate.net

When SAM donates its methyl group, it is converted into S-adenosylhomocysteine (SAH). mdpi.commdpi.com SAH is subsequently hydrolyzed by the enzyme SAH hydrolase (SAHH) into adenosine (B11128) and homocysteine. mdpi.comresearchgate.netfrontiersin.org This series of reactions establishes a direct biochemical link: the synthesis of the precursor to ADMA generates SAH, which in turn is a direct precursor to homocysteine. drugbank.comhmdb.ca Consequently, the metabolic pathways for ADMA and homocysteine are coupled through the transmethylation cycle. wikipedia.orgmdpi.com

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can further influence ADMA concentrations. Research indicates that homocysteine can impair the activity of dimethylarginine dimethylaminohydrolase (DDAH), the primary enzyme responsible for the degradation of ADMA. nih.govoup.comahajournals.org By inhibiting DDAH, homocysteine leads to an accumulation of ADMA, thereby amplifying its biological effects. ahajournals.org This interaction suggests that the endothelial dysfunction observed in hyperhomocysteinemia may be at least partially mediated by the resulting increase in ADMA levels. nih.gov The relationship between these molecules is a critical aspect of cellular methylation potential and has implications for vascular health. nih.govmdpi.com

Table 1: Key Molecules in the ADMA and Homocysteine Metabolic Link

MoleculeAbbreviationRole
S-AdenosylmethionineSAMThe primary methyl group donor for the methylation of protein-arginine residues, the first step leading to ADMA formation. wikipedia.orgmdpi.com
S-AdenosylhomocysteineSAHThe product formed after SAM donates its methyl group; it is a potent inhibitor of methyltransferase enzymes. mdpi.commdpi.com
S-Adenosylhomocysteine HydrolaseSAHHThe enzyme that catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. mdpi.comfrontiersin.org
HomocysteineHcyAn amino acid formed from the hydrolysis of SAH; elevated levels are linked to increased ADMA. nih.govahajournals.org
Dimethylarginine DimethylaminohydrolaseDDAHThe main enzyme responsible for the catabolism (breakdown) of ADMA. Its activity can be inhibited by high homocysteine levels. nih.govahajournals.org
This compoundADMAAn endogenous inhibitor of nitric oxide synthase, formed from the breakdown of methylated proteins. Its levels are influenced by the homocysteine cycle. nih.govwikipedia.org

Competition with Arginase Pathway for L-Arginine Substrate

L-arginine serves as a common substrate for two major competing enzymatic pathways: the nitric oxide synthase (NOS) pathway and the arginase pathway. researchgate.netfrontiersin.orgnationalacademies.org this compound (ADMA) plays a crucial role in regulating the flux of L-arginine through these pathways. As a potent competitive inhibitor of all NOS isoforms, ADMA reduces the synthesis of nitric oxide (NO) and L-citrulline from L-arginine. nih.govatsjournals.orgplos.org

When ADMA levels increase, the inhibition of NOS makes a larger portion of the intracellular L-arginine pool available to the arginase enzyme. mdpi.comnih.gov This shunting of L-arginine metabolism away from the NOS pathway and towards the arginase pathway results in increased production of L-ornithine and urea. mdpi.comnih.gov This metabolic shift has functional consequences, as the products of the arginase pathway are precursors for the synthesis of polyamines and proline, which are critical for cellular processes like proliferation and collagen formation. nih.gov Studies have demonstrated a direct correlation between ADMA concentrations and the levels of L-ornithine, the product of arginase activity, suggesting that elevated ADMA can functionally upregulate the arginase pathway by increasing substrate availability. mdpi.comresearchgate.net

The competition between NOS and arginase is also influenced by their kinetic properties. Arginase has a much lower affinity for L-arginine (higher Km) compared to NOS, but a significantly higher maximum reaction velocity (Vmax). msu.ru This means that under conditions of L-arginine scarcity, NOS is preferentially utilized. However, when ADMA inhibits NOS, the resulting increase in local L-arginine availability can overcome the low affinity of arginase, allowing its high catalytic capacity to dominate the metabolic fate of L-arginine. msu.ru Furthermore, a product of the NOS pathway, N-hydroxy-L-arginine (NOHA), is a known inhibitor of arginase. atsjournals.org By inhibiting NOS, ADMA reduces NOHA production, which in turn releases this brake on arginase activity, further promoting the arginase pathway. nih.gov

Table 2: Comparative Enzyme Kinetics for L-Arginine Metabolism

EnzymeSubstrateKm (Affinity)Vmax (Max. Velocity)Effect of ADMA
Nitric Oxide Synthase (NOS)L-Arginine~2-5 µM (High)LowCompetitively inhibited by ADMA. nih.govtandfonline.com
ArginaseL-Arginine~2-5 mM (Low)High (~1000x > NOS)Not directly inhibited; activity is indirectly increased due to higher L-arginine availability when NOS is inhibited by ADMA. nih.govnih.govmsu.ru

N,n Dimethylarginine As a Product of Protein Arginine Methylation

Protein Arginine Methylation as a Post-Translational Modification (PTM)

Protein arginine methylation is a widespread post-translational modification (PTM) in eukaryotic cells, playing a crucial role in modulating the functions of proteins involved in a vast array of cellular processes. mdpi.commdpi.comnih.gov This modification involves the transfer of methyl groups from S-adenosylmethionine (AdoMet) to the guanidino nitrogen atoms of arginine residues within proteins, a reaction catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). cellsignal.comresearchgate.net Arginine methylation is prevalent in both nuclear and cytoplasmic proteins and is integral to processes such as transcriptional regulation, signal transduction, RNA metabolism, and DNA damage repair. cellsignal.comnih.gov

There are three main types of methylated arginine residues found in proteins, each with potentially different functional outcomes. mdpi.comcellsignal.com

Monomethylarginine (MMA): A single methyl group is added to a terminal nitrogen atom of the guanidino group. mdpi.comcellsignal.com All PRMTs can catalyze the formation of MMA. cellsignal.comcellsignal.com

Asymmetric Dimethylarginine (ADMA) or N,N-dimethylarginine: Two methyl groups are placed on one of the terminal nitrogen atoms of the guanidino group. mdpi.comcellsignal.com This modification is catalyzed by Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8). mdpi.com

Symmetric Dimethylarginine (SDMA): One methyl group is added to each of the two terminal guanidino nitrogens. mdpi.comcellsignal.com This is carried out by Type II PRMTs (PRMT5 and PRMT9). mdpi.com

Type III PRMTs, such as PRMT7, exclusively catalyze the formation of MMA. mdpi.com The subsequent proteolysis of proteins containing these modified residues releases free MMA, ADMA, and SDMA. springermedizin.ded-nb.infonih.gov

Methylation TypeDescriptionCatalyzing PRMTs
Monomethylarginine (MMA)Single methyl group on a terminal guanidino nitrogen. mdpi.comcellsignal.comAll PRMTs. cellsignal.comcellsignal.com
Asymmetric Dimethylarginine (ADMA)Two methyl groups on one terminal guanidino nitrogen. mdpi.comcellsignal.comType I (PRMT1, 2, 3, 4, 6, 8). mdpi.com
Symmetric Dimethylarginine (SDMA)One methyl group on each terminal guanidino nitrogen. mdpi.comcellsignal.comType II (PRMT5, 9). mdpi.com

Arginine is the most frequently methylated amino acid residue in human proteins. nih.gov Proteomic studies have identified thousands of arginine methylation sites across a wide range of proteins. nih.govlife-science-alliance.org These methylated residues are often found within specific sequence motifs, such as glycine-arginine rich (GAR) domains like RGG, RG, and RXR repeats. cellsignal.comijbs.com

The abundance of the different forms of methylated arginine can vary. Generally, monomethylated arginine is more abundant than dimethylated forms within proteins. mdpi.com However, studies have shown that ADMA is often the dominant methylarginine (B15510414) species in proteins in many cell types, with SDMA and MMA present at significantly lower levels. rsc.orgbiorxiv.org For instance, in several human cell lines, ADMA was found to be the predominant form, while SDMA and MMA levels were about 10% of ADMA. rsc.orgbiorxiv.org In mouse heart and kidney protein hydrolysates, ADMA constituted 83% of the total methylated residues, with SDMA at 17%, and MMA was not detected. nih.govrsc.org

Cell/Tissue TypeADMA Abundance (% of total methylated arginine)SDMA Abundance (% of total methylated arginine)MMA Abundance (% of total methylated arginine)Reference
Mouse Embryonic Fibroblast (MEF) cells~89%~8%~3% nih.gov
Mouse Heart and Kidney83%17%Not detected nih.govrsc.org
Human Cell Lines (average of 9 lines)Dominant~10% of ADMA~10% of ADMA nih.govrsc.org

Functional Consequences of Protein Arginine Methylation

The addition of methyl groups to arginine residues has significant functional consequences for the modified proteins.

While arginine methylation does not change the positive charge of the arginine residue at physiological pH, it does increase its bulkiness and hydrophobicity. mdpi.comfrontiersin.org This seemingly subtle change can have profound effects on protein structure and function by altering molecular interactions. mdpi.comfrontiersin.org The methylation of arginine can impact protein-protein interactions, as well as interactions between proteins and nucleic acids (DNA and RNA). researchgate.netfrontiersin.orgfrontiersin.org These modifications can either create or block docking sites for other proteins, thereby modulating the assembly of protein complexes. researchgate.netfrontiersin.org For example, Tudor domain-containing proteins are known to act as "readers" of methylarginine marks, binding to these modified residues and mediating downstream effects. frontiersin.orgfrontiersin.org

Protein arginine methylation is a key regulator of gene expression. nih.govoup.com This regulation occurs through the methylation of both histone and non-histone proteins involved in transcription. oup.com

The methylation of histone tails is a well-established epigenetic mechanism that influences chromatin structure and accessibility. nih.govoup.com Different arginine methylation marks on histones can be associated with either transcriptional activation or repression, depending on the specific residue methylated and the type of methylation (asymmetric or symmetric). ijbs.comoup.com For example, asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) by CARM1/PRMT4 is linked to gene activation. ijbs.comembopress.org Conversely, symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) by PRMT5 is generally considered a repressive mark. frontiersin.orgoup.com

Role in Cellular Processes:

RNA Metabolism and Splicing

Arginine methylation, resulting in ADMA, is deeply involved in regulating RNA metabolism and splicing. sigmaaldrich.comuibk.ac.at A significant number of proteins that contain ADMA are RNA-binding proteins (RBPs), particularly those with glycine-and-arginine-rich (GAR/RGG) motifs. researchgate.netnih.govresearcher.life The methylation of these motifs can alter the protein's ability to interact with RNA and other proteins, thereby influencing processes like pre-mRNA splicing, RNA stability, and transport. researchgate.netlsmu.ltasm.org For instance, proteomic analyses have shown that proteins involved in mRNA splicing are significantly enriched with ADMA modifications, highlighting the critical role of this process in ensuring the fidelity of RNA processing. lsmu.lt The methylation of splicing factors by PRMTs can facilitate the assembly of the spliceosome, the cellular machinery responsible for splicing. researchgate.net Disruption of this methylation can lead to defects in RNA metabolism. uibk.ac.at

DNA Damage Repair

The DNA Damage Response (DDR) is a complex signaling network that maintains genomic integrity, and protein arginine methylation is a key post-translational modification within this process. ulisboa.pt PRMTs, particularly the Type I enzymes that produce ADMA, directly methylate various proteins involved in DNA repair pathways. nih.gov This modification can regulate the stability, enzymatic activity, and localization of these repair proteins.

Several critical DDR factors are known to be asymmetrically dimethylated. For example, the methylation of MRE11, a key protein in sensing and processing DNA double-strand breaks, by PRMT1 promotes its DNA end resection activity, which is crucial for initiating repair by homologous recombination. nih.gov Conversely, PRMT1 also methylates 53BP1, a protein that influences the choice between different repair pathways. nih.gov The methylation of these and other factors like Flap endonuclease 1 (FEN1) demonstrates that the generation of ADMA on proteins is a critical regulatory layer in the cell's response to DNA damage.

Signal Transduction

This compound plays a significant role in cellular signal transduction. nih.govulisboa.pt As a free molecule, ADMA is best known as a competitive inhibitor of nitric oxide synthases (NOS), enzymes that produce nitric oxide (NO), a vital signaling molecule in the cardiovascular system. acs.org By interfering with L-arginine, the substrate for NOS, elevated levels of ADMA can decrease NO production, impacting processes like vasodilation and endothelial function. acs.org

Beyond its effects on NO signaling, the methylation process itself is integral to other pathways. For example, ADMA has been shown to stimulate the phosphorylation of the signaling protein Akt1, a key regulator of cell survival and metabolism. This occurs through a complex mechanism involving heat shock proteins and the degradation of an Akt1 inhibitor. Furthermore, arginine methylation can directly regulate transcription factors and their response to signaling cascades, such as blocking phosphorylation events and altering protein stability and localization. ontosight.ai This demonstrates that the generation of ADMA on proteins is a mechanism for modulating intracellular signaling cascades.

Protein-Protein Interactions

The addition of methyl groups to arginine residues can significantly alter a protein's structure and properties, thereby modulating its interactions with other proteins. ulisboa.pt Arginine methylation increases the bulkiness and hydrophobicity of the residue without changing its positive charge, which can either strengthen or weaken protein-protein binding. ulisboa.pt In some cases, the methylated arginine acts as a docking site for other proteins, particularly those containing a "Tudor domain," which specifically recognizes methylarginine.

Conversely, arginine methylation can also disrupt protein interactions. For example, methylation of the transcriptional corepressor RIP140 by PRMT1 reduces its ability to recruit histone deacetylases, thereby suppressing its function. The methylation of RNA-binding proteins can also affect their assembly into functional complexes. Therefore, the formation of this compound on proteins is a dynamic regulatory switch that fine-tunes the intricate network of protein interactions that govern cellular functions. asm.org

Identification of Specific Protein Substrates of PRMTs

Protein Arginine Methyltransferases (PRMTs) target a wide array of proteins, leading to the formation of this compound. The identification of these specific substrates has been crucial for understanding the functional consequences of this modification.

SubstrateMethylating Enzyme(s)Type of MethylationFunctional Consequence of Methylation
Heterogeneous nuclear ribonucleoproteins (hnRNPs) PRMT1Asymmetric Dimethylarginine (ADMA)Regulates RNA splicing, nuclear/cytoplasmic shuttling, and binding to RNA. researcher.life
Nucleolin PRMT1, PRMT5ADMA, Symmetric Dimethylarginine (SDMA)Affects subcellular localization, interaction with RNA, and recruitment to the PRMT5 complex. researchgate.net
Catalase Not a direct substrateN/AWhile catalase activity is affected by arginine and NO levels, direct methylation by PRMTs has not been established. uibk.ac.at Its activity is regulated by other PTMs like phosphorylation and oxidation. whiterose.ac.uk
FOXO transcription factors (e.g., FOXO1) PRMT1Asymmetric Dimethylarginine (ADMA)Inhibits Akt-mediated phosphorylation, promotes nuclear retention, and regulates transcriptional activity and apoptosis. ontosight.ai

Interactive data table based on research findings.

Heterogeneous nuclear ribonucleoproteins (hnRNPs): This family of RNA-binding proteins is a major target of PRMT1. researcher.life Methylation within their RGG motifs is critical for their function in RNA processing and their distribution between the nucleus and cytoplasm. For example, hnRNP-A1 methylation is being explored as a biomarker for the activity of type I PRMT inhibitors.

Nucleolin: This abundant nucleolar protein is involved in ribosome biogenesis and is methylated by both type I (PRMT1) and type II (PRMT5) enzymes. This dual modification suggests complex regulation, influencing its localization and its role as an adapter protein to recruit other substrates to the PRMT5 complex.

Catalase: Catalase is a critical antioxidant enzyme. whiterose.ac.uk Current research indicates that its activity is regulated by various post-translational modifications, such as phosphorylation and oxidation. whiterose.ac.ukulisboa.pt While its function can be indirectly affected by the arginine-NO pathway, there is no direct evidence to date establishing catalase as a substrate for arginine methylation by PRMTs. uibk.ac.at

FOXO transcription factors: FOXO1, a key regulator of metabolism and cell survival, is methylated by PRMT1 at arginine residues adjacent to an Akt phosphorylation site. This methylation blocks phosphorylation by Akt, preventing FOXO1's degradation and enhancing its activity as a transcription factor. ontosight.ai

Methodologies for Studying Protein Arginine Methylation

Proteomic Profiling and Site-Specific Methylation Analysis

Studying this compound and other forms of arginine methylation requires sophisticated techniques capable of identifying and quantifying this subtle modification on a proteome-wide scale. whiterose.ac.uk Mass spectrometry (MS) has become the primary tool for this analysis due to its high sensitivity and precision. whiterose.ac.uk

Proteomic workflows typically involve several key steps. First, proteins from cell or tissue lysates are digested into smaller peptides using enzymes like trypsin. whiterose.ac.uk Because methylated peptides can be low in abundance, an enrichment step is often necessary. This can be achieved through methods like immunoaffinity purification, which uses antibodies that specifically recognize monomethylated or dimethylated arginine residues. whiterose.ac.uknih.gov Other techniques leverage the physicochemical properties of the methylated peptides, such as hydrophilic interaction liquid chromatography (HILIC) or strong cation exchange (SCX) chromatography. whiterose.ac.uk

Following enrichment, the peptides are analyzed by tandem mass spectrometry (LC-MS/MS). Advanced MS techniques, such as electron-transfer dissociation (ETD), are particularly useful as they can prevent the neutral loss of the methyl groups during fragmentation, which can be a challenge with traditional collision-based methods, thereby improving the accuracy of site identification. These powerful proteomic approaches have enabled the identification of thousands of arginine methylation sites, providing a global view of this modification's role in cellular biology.

MethodologyPrincipleKey Application
Immunoaffinity Purification Uses antibodies specific to methylarginine (e.g., ADMA, SDMA) to capture and enrich methylated peptides from a complex mixture. whiterose.ac.uknih.govLarge-scale screening and identification of methylated proteins and sites. nih.gov
Liquid Chromatography (HILIC, SCX) Separates peptides based on physicochemical properties like hydrophilicity or charge, which are altered by methylation. whiterose.ac.ukEnrichment of methylated peptides from total cell digests for MS analysis.
Mass Spectrometry (MS/MS) Measures the mass-to-charge ratio of peptides and their fragments to determine their sequence and identify modifications.Definitive identification and quantification of specific methylation sites on proteins.
Stable Isotope Labeling (e.g., SILAC) Cells are grown in media with "heavy" or "light" amino acids, allowing for quantitative comparison of methylation levels between different conditions. whiterose.ac.ukQuantitative proteomics to study dynamic changes in arginine methylation.

Interactive data table summarizing key methodologies.

Use of Methylarginine-Specific Antibodiesnih.gov

The study of this compound (ADMA) and its role in cellular processes has been significantly advanced by the development of methylarginine-specific antibodies. biocompare.com These immunological tools are designed to specifically recognize and bind to proteins containing asymmetrically dimethylated arginine residues, as well as to free ADMA, allowing for their detection and quantification. abcam.com The creation of these antibodies has been instrumental in identifying hundreds of proteins that undergo arginine methylation and in analyzing the functional consequences of this modification. biocompare.comsigmaaldrich.com

Antibodies specific to ADMA are typically generated by immunizing an animal, such as a rabbit or mouse, with a synthetic peptide containing asymmetrically dimethylated arginine residues. biocompare.comgoogle.com The design of this immunizing peptide is critical for the antibody's specificity. nih.gov Researchers have used peptides with sequences derived from known methylated proteins or from common methylation motifs, such as glycine-arginine-rich (GRG) sequences. biocompare.comgoogle.comtandfonline.com The resulting antibodies can be polyclonal, comprising a mixture of antibodies that recognize different epitopes, or monoclonal, which are highly specific to a single epitope. biocompare.comtandfonline.com A key characteristic of a high-quality ADMA antibody is its ability to distinguish ADMA from structurally similar molecules, including symmetric dimethylarginine (SDMA), monomethylarginine (MMA), and unmodified L-arginine. cellsignal.comtandfonline.com

These specific antibodies are employed in a variety of common laboratory techniques, each providing different insights into the biology of ADMA.

Enzyme-Linked Immunosorbent Assay (ELISA): This method is widely used for the precise quantification of free ADMA in biological samples like plasma and urine. abcam.comnih.gov In one study, researchers developed a competitive ELISA using a highly specific monoclonal antibody (mAb). merckmillipore.com This assay was sensitive enough to determine ADMA concentrations in the nanomolar range (5 nM–100 nM) and was used to establish that ADMA levels in human plasma are approximately 0.78 µM, while in urine they are 51.3 µmol/g of creatinine (B1669602). nih.govmerckmillipore.com

Western Blotting: This technique allows for the detection of specific proteins that are modified by asymmetric dimethylation. abcam.comtandfonline.com For example, a mouse monoclonal antibody, designated 2B12, was developed to specifically recognize the protein "Translocated in LipoSarcoma" (TLS) only when it is asymmetrically dimethylated on specific arginine residues (R216 and R218). tandfonline.com Dot-blot analysis confirmed that this antibody does not react with the unmodified or symmetrically dimethylated versions of the same peptide sequence. tandfonline.com This high degree of specificity is crucial for confirming the methylation status of a target protein in cell extracts. tandfonline.com

Immunocytochemistry and Immunofluorescence: These imaging techniques use antibodies to reveal the subcellular location of methylated proteins. biocompare.comabcam.com An early study utilized a polyclonal antibody, anti-mRG, which is specific for asymmetrically dimethylated arginine within GRG sequences. biocompare.com Using this antibody, researchers demonstrated that asymmetrically methylated proteins are conspicuously concentrated in the nucleolus of the cell, where they co-localize with the highly methylated protein nucleolin. biocompare.com

The following tables summarize key data regarding commercially available antibodies and their research applications.

Table 1: Examples of Antibodies Specific for this compound (ADMA)

Antibody Name/CloneTypeImmunogenCommon ApplicationsSource(s)
ASYM24 Polyclonal (Rabbit)KLH-conjugated synthetic peptide with asymmetric dimethyl-arginine-glycine repeats.Western Blot google.com
ASYM25 Polyclonal (Rabbit)KLH-conjugated linear peptide with asymmetric dimethyl-arginine-glycine repeats.Western Blot origene.com
2B12 Monoclonal (Mouse)Peptide with asymmetrically dimethylated arginine residues (R216, R218) of the TLS protein.Western Blot, Dot Blot tandfonline.com
mAb (unnamed) Monoclonal (Mouse)N,N-dimethyl-L-arginine (ADMA)Competitive ELISA nih.govmerckmillipore.com
7E6 Monoclonal (Mouse)Modified Methyl ArginineELISA, Western Blot, Immunohistochemistry clinmedjournals.org

Table 2: Research Findings Using ADMA-Specific Antibodies

Research FocusTechnique UsedKey FindingSource(s)
Quantification in Human Fluids Competitive ELISADetermined ADMA levels to be 0.78 µM in human plasma and 51.3 µmol/g creatinine in urine. nih.govmerckmillipore.com
Identification of Methylated Proteins Western Blot, ImmunoprecipitationConfirmed that endogenous TLS protein in HeLa cells is asymmetrically dimethylated. tandfonline.com
Subcellular Localization ImmunocytochemistryShowed that proteins containing asymmetric dimethylarginine are highly concentrated in the cell nucleolus, co-localizing with nucleolin. biocompare.com
Clinical Research (Rheumatoid Arthritis) ELISAFound that 37.14% of RA patients had elevated ADMA. mdpi.com
Clinical Research (Antiphospholipid Syndrome) ELISAADMA concentrations were significantly higher in APS patients compared to controls, and correlated with endothelial dysfunction.

Analytical Methodologies for N,n Dimethylarginine Quantification in Biological Samples

Liquid Chromatography-Based Methods

Liquid chromatography (LC) techniques are widely utilized for the determination of ADMA due to their high specificity and sensitivity. creative-biolabs.com These methods often require a derivatization step to enhance the detection of ADMA, which lacks a strong chromophore for UV-Vis absorbance detection. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a well-established and frequently used method for ADMA quantification. nih.govplos.orgcasopiskbm.cz This technique necessitates pre-column derivatization of ADMA with a fluorescent reagent to enable its detection. nih.gov

A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole products. nih.gov However, OPA derivatives can be unstable, and this method may not always provide a clear separation of ADMA from its structural isomer, symmetric dimethylarginine (SDMA). nih.gov To address these limitations, other derivatizing reagents like naphthalene-2,3-dicarboxaldehyde (NDA) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) have been introduced. nih.govrsc.org NDA derivatives are noted for their enhanced stability and allow for the complete separation of ADMA and SDMA, resulting in chromatograms with low background noise. nih.gov The NBD-F derivatization method, combined with a column-switching HPLC system, also provides good separation and sensitivity for ADMA, SDMA, and N-monomethyl-L-arginine (L-NMMA). rsc.org

The general workflow for HPLC with fluorescence detection involves:

Sample Preparation: This typically includes protein precipitation from the biological sample (e.g., plasma) followed by solid-phase extraction (SPE) to isolate and concentrate the analytes. casopiskbm.cztandfonline.com

Derivatization: The extracted sample is then reacted with a fluorescent agent. nih.govrsc.org

Chromatographic Separation: The derivatized sample is injected into the HPLC system, where ADMA is separated from other compounds on a reversed-phase column. casopiskbm.czrsc.org

Fluorescence Detection: The eluted ADMA derivative is detected by a fluorescence detector at specific excitation and emission wavelengths. casopiskbm.czrsc.org

The use of an internal standard, such as homoarginine or NG-monomethyl-L-arginine, is crucial for accurate quantification, helping to correct for variations during sample preparation and analysis. casopiskbm.czrsc.org

Table 1: Performance Characteristics of Selected HPLC-Fluorescence Detection Methods for ADMA Quantification

Derivatizing AgentInternal StandardDetection LimitLinearity RangeReproducibility (CV%)RecoveryReference
o-phthaldialdehyde (OPA)NG-monomethyl-L-arginine< 0.13 µmol/lNot specified5.2%92% casopiskbm.cz
Naphthalene-2,3-dicarboxaldehyde (NDA)Not specifiedNot specified0.01-16.0 µM< 2.3% (day to day)100-104% nih.gov
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Homoarginine20 fmol (S/N=3)50–5000 fmolNot specifiedNot specified rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantification of ADMA. nih.govnih.gov These methods offer high sensitivity and specificity, often without the need for derivatization, although derivatization can sometimes be employed. capes.gov.brd-nb.info A significant advantage of LC-MS/MS is its ability to distinguish between ADMA and its isomer SDMA based on their different fragmentation patterns, even though they have the same molecular weight. semanticscholar.org

The general procedure for LC-MS/MS analysis involves:

Sample Preparation: A simple protein precipitation step is often sufficient. nih.govnih.gov An isotopically labeled internal standard, such as deuterated ADMA (d7-ADMA), is added to the sample before precipitation to ensure accurate quantification. nih.govnih.gov

Chromatographic Separation: The supernatant after protein precipitation is injected into the LC system. Separation is typically achieved on a silica (B1680970) or C18 column using an isocratic or gradient elution. nih.govnih.govpsu.edu

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to ionize the analytes. google.com In tandem MS, specific precursor ions for ADMA are selected and fragmented, and the resulting product ions are monitored for quantification (a technique known as multiple reaction monitoring or MRM). nih.gov

LC-MS/MS methods are known for their speed, with analytical cycle times as short as 5 minutes. nih.gov They have been successfully applied to various biological matrices, including plasma and urine. nih.gov

Table 2: Key Parameters of Representative LC-MS/MS Methods for ADMA Quantification

Sample VolumeInternal StandardColumn TypeMonitored Transitions (m/z)Linearity Range (Plasma)Reference
50 µLADMA-d7SilicaADMA: 203 to 700.34 to 5.65 µM nih.govnih.gov
Not specifiedD7-ADMAReverse phaseNot specified0.05 to 2.5 µM d-nb.info
Not specifiedD6-ADMASilica normal phaseADMA: 203.2 → 46.1Not specified google.com
Not specifiedCML-d2Welch Ultimate® XB-NH2Not specified20–1000 ng/ml nih.govtandfonline.com

Gas Chromatography-Based Methods

Gas chromatography (GC) coupled with mass spectrometry is another powerful technique for ADMA analysis, though it is generally more complex than LC-based methods due to the requirement for derivatization to make the analytes volatile. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

GC-MS and GC-MS/MS methods for ADMA quantification involve a multi-step sample preparation process. google.comcapes.gov.br This typically includes solid-phase extraction to isolate ADMA, followed by derivatization to create a thermally stable and volatile compound. capes.gov.br A common derivatization approach involves converting ADMA to its methyl ester pentafluoropropionic amide derivative. capes.gov.br

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components. The eluting compounds are then introduced into the mass spectrometer for detection. capes.gov.br The use of a stable isotope-labeled internal standard, such as [2H6]-ADMA, is essential for accurate quantification. capes.gov.br

Despite the more involved sample preparation, GC-MS methods can be highly sensitive and accurate. capes.gov.br They have been validated for use in various biological samples, including cell culture supernatants and human plasma. capes.gov.br

Table 3: Characteristics of a GC-MS Method for ADMA Quantification

DerivatizationInternal StandardIonization MethodMonitored Ions (m/z)Limit of Quantitation (Cell Culture)Reference
Methyl ester pentafluoropropionic amide[2H6]-ADMAChemical IonizationADMA: 634, [2H6]-ADMA: 6400.05 µM capes.gov.br

Immunoassay Techniques

Immunoassay techniques, particularly ELISA, offer a high-throughput and relatively simple alternative to chromatography-based methods for ADMA quantification. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are widely used for the determination of ADMA concentrations in biological fluids like serum and plasma. casopiskbm.czelkbiotech.comreddotbiotech.com Most ADMA ELISA kits are based on a competitive inhibition principle. elkbiotech.comreddotbiotech.comassaygenie.com

The general principle of a competitive ADMA ELISA is as follows:

A microtiter plate is pre-coated with a monoclonal antibody specific to ADMA. reddotbiotech.comassaygenie.com

Standards, controls, and unknown samples are added to the wells, along with a fixed amount of biotin-labeled ADMA. reddotbiotech.comassaygenie.com

During incubation, the unlabeled ADMA in the samples and the biotin-labeled ADMA compete for binding to the pre-coated antibody. reddotbiotech.comassaygenie.com

After washing away unbound components, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotin-labeled ADMA. elkbiotech.comreddotbiotech.com

A substrate solution (like TMB) is then added, and the HRP enzyme catalyzes a color change. elkbiotech.com

The reaction is stopped, and the absorbance is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of ADMA in the sample. elkbiotech.comreddotbiotech.comassaygenie.com

While ELISA methods are convenient and allow for the analysis of a large number of samples simultaneously, they have shown some limitations. nih.gov Studies comparing ELISA with mass spectrometry-based methods have reported that ELISA can yield considerably higher ADMA concentrations and may show variability between different laboratories. nih.gov Despite this, a good correlation between HPLC and ELISA results has been observed in some studies. casopiskbm.cz

Table 4: Typical Characteristics of Commercial ADMA ELISA Kits

Assay PrincipleSample TypesDetection RangeSensitivityReference
Competitive InhibitionSerum, plasma, tissue homogenates, cell lysates, cell culture supernatants15.63-1000 ng/mL4.34 ng/mL elkbiotech.comelkbiotech.com
Competitive InhibitionSerum, plasma, tissue homogenates, cell lysates, cell culture supernatants15.6-1000 ng/mL4.63 ng/mL reddotbiotech.comassaygenie.com
Competitive InhibitionSerum, plasma, tissue homogenates, cell lysates, cell culture supernatants12.35-1,000 ng/ml4.99 ng/ml biomatik.com

Comparative Analysis of Assay Performance and Inter-Laboratory Variability

The quantification of ADMA is primarily achieved through chromatographic methods and immunoassays, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) often considered the "gold standard". nih.govresearchgate.net High-performance liquid chromatography (HPLC) with fluorescence detection is also widely used. nih.govtandfonline.com These methods generally offer good precision and sensitivity. For instance, a validated HPLC method demonstrated a coefficient of variation (CV) of 2.5% for ADMA and a limit of detection of 0.001 µmol/L. nih.gov Another HPLC method reported an average within-run CV of 4.7% in the normal range and 1.9% in the uremic range, with between-day precision CVs of 6.5% and 5.2%, respectively. jlabphy.org LC-MS/MS methods have shown inter-assay relative standard deviations of 5.7% and intra-assay relative standard deviations of 7.5%. jlabphy.org

Enzyme-linked immunosorbent assays (ELISA) are another common method for ADMA quantification. nih.gov While ELISAs are generally faster and more straightforward, they have been shown to have limitations. nih.govnih.gov Studies have indicated that ELISA methods can overestimate ADMA concentrations, particularly in patients with low glomerular filtration rates, when compared to LC-MS/MS. nih.govnih.gov Some research has found a poor correlation between ADMA levels measured by ELISA and other methods. nih.gov However, other studies have reported a very good correlation between HPLC and ELISA results (r = 0.944, P < 0.0001). casopiskbm.cz The reproducibility of ELISA, expressed as a coefficient of variation, has been reported to be 4.75% for hyperhomocysteinemic samples. casopiskbm.cz

Inter-laboratory variability is a significant concern in ADMA measurement. nih.govresearchgate.net Different laboratory equipment, software, and analytical techniques contribute to discrepancies in results. nih.govresearchgate.net A meta-analysis revealed that studies using HPLC reported noticeably higher ADMA levels in some cases. nih.gov This variability underscores the need for standardized methods to ensure comparability of data across different studies and clinical settings. nih.govjneonatalsurg.com The choice of analytical method can significantly impact the measured ADMA concentrations, with one study noting that ADMA levels determined by immunoassay were almost 30% overestimated compared to LC-MS/MS. researchgate.net

Table 1: Comparative Performance of ADMA Quantification Methods

MethodPrecision (CV%)Limit of Detection (LOD)Key FindingsCitations
HPLC Within-run: 1.9-4.7% Between-day: 5.2-6.5% Overall: <3.5%0.001 - 0.05 µmol/LGood precision and sensitivity, but can be time-consuming. nih.govjlabphy.orgnih.gov
LC-MS/MS Intra-assay: 7.5% Inter-assay: 5.7%Not specifiedConsidered the "gold standard" for accuracy and specificity. nih.govresearchgate.netjlabphy.org
ELISA 4.75 - 18%0.05 µmol/lFaster and simpler, but may overestimate ADMA levels and has shown variable correlation with other methods. nih.govnih.govcasopiskbm.cz
Capillary Electrophoresis Inter-day: <3%10 nmol/LOffers good recovery (99-104%) and a simplified sample preparation process. nih.gov

Methodological Challenges and Need for Standardization

Despite the availability of various analytical methods, several challenges remain in the accurate and consistent quantification of ADMA. A major issue is the inter-laboratory variability, which can be attributed to the use of different analytical platforms, sample preparation protocols, and the lack of a certified reference material. nih.govresearchgate.netresearchgate.net

Chromatographic separation of the stereoisomers ADMA and symmetric dimethylarginine (SDMA) can be challenging. researchgate.nettrdizin.gov.tr While tandem mass spectrometry can distinguish them based on their mass-to-charge ratios, HPLC methods rely on chromatographic separation, which can be difficult. researchgate.nettrdizin.gov.tr

The use of different internal standards in HPLC methods can also contribute to variability. nih.gov While N(G)-monomethylarginine (MMA) is commonly used, it is endogenously present in plasma. nih.gov The use of a non-endogenous internal standard, such as monoethylarginine (MEA), has been proposed to improve accuracy. nih.gov

Pre-analytical factors, such as sample handling and storage, can also introduce errors. researchgate.netnih.gov For example, repeated freeze-thaw cycles can affect sample integrity. assaygenie.com

There is a clear need for standardization in ADMA measurement to improve the comparability of results across different laboratories and studies. nih.govjneonatalsurg.com This includes the development of a certified reference material, harmonization of sample collection and preparation protocols, and the establishment of a reference measurement procedure, likely based on LC-MS/MS. nih.govresearchgate.net Such standardization is essential for the reliable clinical application of ADMA as a biomarker. nih.govresearchgate.net

N,n Dimethylarginine in Experimental Research Models

In Vitro Cellular Models for Studying N,N-Dimethylarginine Metabolism and Effects

Endothelial cells are a primary focus of ADMA research due to their critical role in producing nitric oxide (NO), a key regulator of vascular health. tandfonline.com In vitro studies using various endothelial cell lines have been instrumental in understanding the impact of ADMA on endothelial function.

Human umbilical vein endothelial cells (HUVECs) are frequently used to model the vascular endothelium. nih.gov Research has shown that ADMA is synthesized by human endothelial cells and its levels within these cells are significantly higher than in the surrounding medium, suggesting an important intracellular regulatory role. oup.com Studies have demonstrated that exposure of endothelial cells to ADMA can inhibit NO production, leading to endothelial dysfunction. tandfonline.com This inhibition can also increase the production of superoxide (B77818) radicals and enhance the adhesiveness of the endothelium for monocytes, a critical step in the development of atherosclerosis. jacc.org Furthermore, research on bovine aortic endothelial cells has shown that ADMA can impair endothelium-dependent vasodilation. ahajournals.org

The ECV304 human endothelial cell line has also been employed to study the effects of ADMA. In these cells, ADMA was found to increase the release of monocyte chemotactic protein-1 (MCP-1), a key inflammatory molecule. jacc.org The metabolism of ADMA within endothelial cells is also a key area of investigation. The enzyme dimethylarginine dimethylaminohydrolase (DDAH) is responsible for degrading ADMA. mdpi.com Studies in cultured endothelial cells have shown that the activity of DDAH can be regulated by various factors, including NO itself, which can inhibit DDAH activity through a process called S-nitrosylation. pnas.org

Table 1: Key Findings from Endothelial Cell Studies on this compound

Cell Type Key Finding Reference
Human Umbilical Vein Endothelial Cells (HUVECs) DDAH2 knockdown did not affect total DDAH activity, while DDAH1 knockdown resulted in a complete loss of activity. nih.gov
Human Endothelial Cells Synthesize ADMA, with intracellular levels being 8- to 12-fold higher than extracellular levels. oup.com
Human Endothelial Cells ADMA increases endothelial superoxide radical formation and enhances monocyte adhesion. jacc.org
Bovine Aortic Endothelial Cells ADMA inhibits endothelium-dependent vasodilation. ahajournals.org
ECV304 Human Endothelial Cells ADMA increases the release of monocyte chemotactic protein-1 (MCP-1). jacc.org
Cultured Endothelial Cells NO can inhibit DDAH activity via S-nitrosylation. pnas.org

Beyond endothelial cells, other mammalian cell lines have been utilized to explore the broader physiological roles of ADMA. For instance, studies using cultured astrocytes have investigated the transport and metabolism of ADMA in the brain. mdpi.com These studies have shown that ammonia (B1221849) can reduce intracellular ADMA levels by stimulating its transport out of the cells. mdpi.com In human embryonic kidney cells, the y+LAT1 transporter has been identified as playing a significant role in the depletion of intracellular ADMA. mdpi.com Furthermore, the human monocytoid cell line THP-1 has been used in co-culture studies with endothelial cells to investigate the mechanisms of monocyte adhesion triggered by ADMA. jacc.org The impact of ADMA on cancer cell biology is also an emerging area of research, with studies on melanoma cell lines showing that inhibition of DDAH can reduce nitric oxide production. frontiersin.org

Table 2: Research on this compound in Other Mammalian Cell Lines

Cell Line Research Focus Key Finding Reference
Cultured Astrocytes ADMA transport and metabolism in the brain. Ammonia reduces intracellular ADMA by stimulating its carrier-mediated loss. mdpi.com
Human Embryonic Kidney Cells ADMA transport. The y+LAT1 transporter is important for depleting intracellular ADMA. mdpi.com
THP-1 (Human Monocytoid Cells) Monocyte adhesion. Used in co-culture with endothelial cells to study ADMA-induced adhesion. jacc.org
A375 (Melanoma Cells) Cancer biology. Inhibition of DDAH reduced nitric oxide production. frontiersin.org

Studies in Model Organisms (e.g., Drosophila melanogaster, Schizosaccharomyces pombe)

The study of ADMA and its related metabolic pathways extends to simpler model organisms, which can provide fundamental insights into conserved biological processes.

Drosophila melanogaster (Fruit fly): The fruit fly has been reported to contain this compound. nih.gov Research in Drosophila has identified genes encoding enzymes similar to mammalian DDAH, such as the CG1764 gene product. uniprot.orgmpg.de Additionally, studies have focused on protein arginine methyltransferases (PRMTs), the enzymes responsible for creating methylated arginines within proteins. uniprot.org The Vasa protein, which is essential for germline development in Drosophila, has been shown to contain both symmetrical and asymmetrical dimethylarginines. nih.gov

Schizosaccharomyces pombe (Fission yeast): The fission yeast S. pombe is another model organism where this compound has been detected. nih.gov Metabolomic analyses of S. pombe have been conducted to understand cellular metabolic states under different conditions. rsc.org This organism is used to study fundamental cellular processes, and the presence of ADMA suggests a conserved role for arginine methylation. rsc.org Research in S. pombe has also investigated the SMN complex, which is involved in the biogenesis of ribonucleoproteins and is linked to protein arginine methylation pathways. nih.govoup.com The study of PRMT5 in fission yeast provides insights into its role in cellular processes, which is relevant to understanding its function in higher organisms, including its involvement in cancer. osu.edu

Current Research Directions and Future Perspectives on N,n Dimethylarginine

Elucidating Understudied Metabolic Pathways (e.g., AGXT2-mediated SDMA metabolism)

While the metabolic pathway for asymmetric dimethylarginine (ADMA) via dimethylarginine dimethylaminohydrolase (DDAH) is well-documented, the metabolic fate of symmetric dimethylarginine (SDMA) and alternative pathways for ADMA are less understood. A key area of current research is the role of alanine-glyoxylate aminotransferase 2 (AGXT2) in the metabolism of both ADMA and SDMA. nih.gov AGXT2, a mitochondrial enzyme primarily expressed in the kidney and liver, can metabolize both ADMA and SDMA, a function not shared by the DDAH enzymes. nih.gov

The AGXT2-mediated pathway involves the transamination of ADMA to α-keto-δ-(NG,NG-dimethylguanidino) valeric acid (DMGV). nih.gov This metabolic route has received comparatively little attention, and its regulatory mechanisms are still poorly understood. nih.gov Research has shown that in situations of ADMA overload or compromised renal function, the AGXT2 pathway may play a significant role in maintaining ADMA homeostasis. mdpi.com For instance, in mice with bilateral nephrectomy, plasma ADMA levels did not increase, while SDMA levels rose significantly, suggesting a compensatory role for non-renal ADMA metabolism, likely involving AGXT2. mdpi.com

Further investigation into the AGXT2 pathway is crucial for a complete understanding of N,N-dimethylarginine metabolism. Elucidating the factors that regulate AGXT2 expression and activity could open new avenues for therapeutic interventions aimed at modulating dimethylarginine levels.

Comprehensive Characterization of Intracellular this compound Dynamics

A growing body of evidence indicates that plasma concentrations of this compound may not fully reflect their biological activity, as intracellular levels can be substantially higher. Cellular concentrations of ADMA can be 5- to 20-fold greater than those observed in the plasma, reaching levels that could tonically inhibit NOS. nih.govnih.gov This highlights the importance of understanding the mechanisms that govern the intracellular dynamics of these molecules.

The transport of this compound into and out of cells is a critical determinant of their intracellular concentrations. The cationic amino acid transporters (CATs) are key players in this process, facilitating the movement of both ADMA and SDMA across cell membranes. nih.gov These transporters also handle L-arginine, leading to a competitive interplay that can influence intracellular substrate availability for NOS. ovid.com

Future research is needed to fully characterize the transport kinetics and regulation of these transporters in various cell types and disease states. A deeper understanding of intracellular this compound dynamics will provide a more accurate picture of their physiological and pathological roles.

Further Research into Genetic Influences on this compound Metabolism and Levels

Genetic factors play a significant role in determining inter-individual variations in this compound levels. Genome-wide association studies (GWAS) and other genetic research have identified polymorphisms in several genes that are associated with circulating concentrations of ADMA and SDMA. nih.govidexx.no

Key genes implicated in the regulation of this compound levels include:

DDAH1 and DDAH2: These genes encode the two isoforms of the DDAH enzyme, which is responsible for the degradation of ADMA. nih.gov Polymorphisms in both DDAH1 and DDAH2 have been strongly and additively associated with serum ADMA concentrations. nih.govovid.com

AGXT2: As discussed earlier, this gene encodes the AGXT2 enzyme, which metabolizes both ADMA and SDMA. nih.gov Genetic variants in AGXT2 have been linked to plasma SDMA levels. nih.gov

PRMT1: This gene encodes protein arginine methyltransferase 1, an enzyme involved in the synthesis of ADMA. ahajournals.org While its direct genetic association with ADMA levels is still being explored, its role in the production of the precursor to free ADMA is critical.

The following table summarizes some of the key genes and their influence on this compound levels.

GeneEncoded EnzymeInfluence on this compoundSelected Associated Polymorphisms
DDAH1 Dimethylarginine Dimethylaminohydrolase 1Primarily degrades ADMA. Variants are associated with altered ADMA levels. nih.govnih.govrs669173, rs7521189, rs2474123, rs13373844, rs1554597, rs233112 nih.govmdpi.comovid.comnih.gov
DDAH2 Dimethylarginine Dimethylaminohydrolase 2Degrades ADMA. Variants are associated with altered ADMA levels. nih.govrs3131383, rs805304 nih.govmdpi.comovid.com
AGXT2 Alanine-Glyoxylate Aminotransferase 2Metabolizes both ADMA and SDMA. Variants are associated with altered SDMA levels. nih.govnih.govrs28305, rs37369, rs16899974 nih.govnih.govmdpi.com
PRMT1 Protein Arginine N-Methyltransferase 1Involved in the synthesis of protein-bound ADMA. ahajournals.orgFurther research is needed to establish direct associations with free ADMA levels.

Further research into the genetic architecture of this compound metabolism will enhance our ability to identify individuals at risk for diseases associated with elevated levels of these compounds and may lead to personalized therapeutic strategies.

Advancements in Analytical Methodologies for Enhanced Accuracy and Specificity

The accurate and precise measurement of this compound is crucial for both research and clinical applications, especially given their narrow range of normal concentrations. ovid.com A variety of analytical techniques have been developed and refined over the years, each with its own set of advantages and limitations.

Established and Advanced Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC-based methods, often coupled with fluorescence detection after derivatization, have been widely used for the quantification of ADMA and SDMA. ovid.comoup.com However, these methods can be time-consuming. ovid.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the analysis of dimethylarginines. ovid.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These have become the methods of choice for many researchers due to their high accuracy, selectivity, and speed. ovid.comnih.gov LC-MS/MS can distinguish between the isomers ADMA and SDMA based on their distinct fragment ions, which is a significant advantage. nih.gov Ultra-high performance liquid chromatography (UPLC)-MS/MS further enhances the speed and resolution of analysis. ovid.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits offer a more straightforward and high-throughput option for measuring this compound. nih.gov However, studies have shown that ELISA methods can sometimes overestimate ADMA concentrations and may have variable correlation with mass spectrometry-based methods. ovid.comahajournals.org

The following table provides a comparative overview of the common analytical methodologies.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC with Fluorescence Detection Chromatographic separation followed by detection of fluorescent derivatives.Well-established, good sensitivity. oup.comTime-consuming, requires derivatization. ovid.commdpi.com
GC-MS Gas chromatographic separation followed by mass spectrometric detection.High sensitivity and specificity. ovid.comRequires derivatization, can be complex.
LC-MS and LC-MS/MS Liquid chromatographic separation coupled with mass spectrometric detection.High accuracy, specificity, and speed; can distinguish isomers. nih.govHigher equipment cost.
UPLC-MS/MS A high-pressure version of LC-MS/MS.Faster analysis and better resolution than conventional LC-MS/MS. ovid.comHigher equipment cost.
ELISA Immunoassay based on antibody-antigen binding.High-throughput, relatively easy to perform. nih.govPotential for overestimation of concentrations, cross-reactivity concerns. ovid.comahajournals.org

Ongoing advancements in analytical chemistry, particularly in mass spectrometry and immunoassay development, are expected to further improve the accuracy, precision, and accessibility of this compound measurements, facilitating their broader application in clinical diagnostics and research.

Exploration of Novel Biological Functions Beyond NOS Inhibition (e.g., NO-independent effects of SDMA)

While the inhibitory effect of ADMA on NOS is its most well-known function, emerging research suggests that both ADMA and particularly SDMA have biological effects that are independent of NOS inhibition. These novel functions are an exciting area of current investigation.

NO-Independent Effects of SDMA:

Induction of Oxidative Stress: SDMA has been shown to enhance the production of reactive oxygen species (ROS) in monocytes. nih.govovid.com This pro-oxidant effect may be mediated by an increase in intracellular calcium influx. nih.govovid.com

Pro-inflammatory Properties: SDMA has been demonstrated to have pro-inflammatory effects. It can activate the transcription factor NF-κB, leading to the increased expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Competition for Cellular Transport: SDMA competes with L-arginine for uptake by cationic amino acid transporters. nih.gov By limiting the intracellular availability of L-arginine, SDMA can indirectly affect cellular processes that are dependent on this amino acid, beyond just NO synthesis.

Modulation of Cellular Signaling: Recent studies have suggested that SDMA can influence cellular signaling pathways. For instance, in the context of renal fibrosis, SDMA has been shown to inhibit the expression of STAT4, a key signaling molecule. nih.gov

These findings indicate that SDMA is not an inert isomer of ADMA but rather a molecule with its own distinct biological activities. Further exploration of these NO-independent effects is crucial for a complete understanding of the pathophysiology of conditions associated with elevated SDMA levels, such as chronic kidney disease.

Q & A

Q. Where can researchers access reliable chemical and biological data on this compound?

  • Methodological Answer : Prioritize primary literature via PubMed and validated databases like NIST Chemistry WebBook . Avoid non-peer-reviewed sources (e.g., ). For protocols, consult Methods sections in journals specializing in signal transduction or metabolomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.